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molecular formula C10H12ClNO2 B123379 Ethyl 4-chloro-3,5-dimethylpicolinate CAS No. 187222-17-9

Ethyl 4-chloro-3,5-dimethylpicolinate

Cat. No. B123379
M. Wt: 213.66 g/mol
InChI Key: HUELRMPWVNICQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06437139B1

Procedure details

4-Chloro-2-ethoxycarbonyl-3,5-Lutidine (1 equivalent) was dissolved in methanol (4 volumes). The solution was cooled in an ice bath and while stirring sodium borohydride (1-4 eq.) was added in portions. The mixture was stirred and heated to reflux (80-85ℑC.). At the end of the reaction, the solvent was evaporated, water (2 volumes) was added and the product was extracted with toluene (2×4 volumes). The combined organic layers were stirred in an ice bath and HCl gas (1.2 eq.) was bubbled in solution. The 4-Chloro-2-hydroxymethyl-3,5-Lutidine hydrochloride salt was filtered, washed with toluene and dried at 50ℑ C. at high vacuum. The product was obtained as a white solid in 85% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([C:9](OCC)=[O:10])[C:3]=1[CH3:14].[BH4-].[Na+].Cl>CO>[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([CH2:9][OH:10])[C:3]=1[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=NC=C1C)C(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath
ADDITION
Type
ADDITION
Details
was added in portions
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (80-85ℑC.)
CUSTOM
Type
CUSTOM
Details
At the end of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
water (2 volumes) was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with toluene (2×4 volumes)
STIRRING
Type
STIRRING
Details
The combined organic layers were stirred in an ice bath
FILTRATION
Type
FILTRATION
Details
The 4-Chloro-2-hydroxymethyl-3,5-Lutidine hydrochloride salt was filtered
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried at 50ℑ C
CUSTOM
Type
CUSTOM
Details
The product was obtained as a white solid in 85% yield

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=NC=C1C)CO)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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